4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with a diethylamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexadiene derivatives with diethylamino propyl groups under specific conditions. One common method involves the use of cycloaddition reactions, where the cyclohexadiene ring is formed through the reaction of dienes with dienophiles . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the diene structure into more saturated compounds, altering its chemical properties.
Substitution: The diethylamino propyl group can be substituted with other functional groups, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexane compounds, and various substituted derivatives, each with unique chemical and physical properties.
Scientific Research Applications
4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Its diethylamino propyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzoquinone: A similar compound with a quinone structure, known for its role in redox reactions.
3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-: Another derivative with a different substituent, used in various chemical applications.
Dopamine Quinone: A biologically relevant quinone derivative involved in neurotransmitter metabolism.
Uniqueness
4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione is unique due to its specific diethylamino propyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
CAS No. |
522633-39-2 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[3-(diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)9-5-6-11-7-8-12(15)13(16)10-11/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
SQYSBMCOEICUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC1=CC(=O)C(=O)C=C1 |
Origin of Product |
United States |
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